molecular formula C4H4Na2O5S B15177551 Disodium 2,2'-sulphinylbisacetate CAS No. 40735-73-7

Disodium 2,2'-sulphinylbisacetate

Cat. No.: B15177551
CAS No.: 40735-73-7
M. Wt: 210.12 g/mol
InChI Key: RODVMCZULATFDE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 2,2’-sulphinylbisacetate is a chemical compound with the molecular formula C4H4Na2O5S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two sodium ions, a sulphinyl group, and two acetate groups, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium 2,2’-sulphinylbisacetate typically involves the reaction of 2,2’-sulphinylbisacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.

Industrial Production Methods: In industrial settings, the production of disodium 2,2’-sulphinylbisacetate is scaled up by using large reactors and continuous flow processes. The raw materials, 2,2’-sulphinylbisacetic acid and sodium hydroxide, are fed into the reactor in a controlled manner. The reaction mixture is continuously stirred and monitored for pH and temperature. The product is then purified through crystallization or filtration to obtain the pure disodium salt.

Chemical Reactions Analysis

Types of Reactions: Disodium 2,2’-sulphinylbisacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol compounds. Substitution reactions can result in the formation of various substituted acetates.

Scientific Research Applications

Disodium 2,2’-sulphinylbisacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfone and sulfoxide compounds.

    Biology: The compound is utilized in biochemical assays and as a buffer component in various biological experiments.

    Industry: Disodium 2,2’-sulphinylbisacetate is employed in the manufacturing of specialty chemicals and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of disodium 2,2’-sulphinylbisacetate involves its ability to participate in redox reactions and form stable complexes with various substrates. The sulphinyl group acts as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with different molecular targets. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.

Comparison with Similar Compounds

  • Disodium 2,2’-sulfinylbispropionate
  • Disodium 2,2’-sulfinylbisbutyrate
  • Disodium 2,2’-sulfinylbisvalerate

Properties

CAS No.

40735-73-7

Molecular Formula

C4H4Na2O5S

Molecular Weight

210.12 g/mol

IUPAC Name

disodium;2-(carboxylatomethylsulfinyl)acetate

InChI

InChI=1S/C4H6O5S.2Na/c5-3(6)1-10(9)2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

RODVMCZULATFDE-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])S(=O)CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.